Desirudin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C287H440N80O110S6/c1-25-133(19)226-281(470)345-161(87-125(3)4)235(424)306-111-208(395)320-180(116-370)266(455)344-175(101-219(415)416)237(426)307-105-202(389)316-151(62-75-212(401)402)242(431)321-145(41-30-33-81-288)240(429)339-170(96-197(297)384)258(447)326-152(57-70-193(293)380)249(438)351-185(121-481-478-118-182-239(428)310-107-201(388)313-147(55-68-191(291)378)232(421)303-108-205(392)317-169(95-196(296)383)257(446)322-146(42-31-34-82-289)241(430)350-186(271(460)360-226)122-482-479-119-183(268(457)323-149(61-74-211(399)400)234(423)304-110-207(394)319-179(115-369)265(454)342-173(99-200(300)387)264(453)357-223(130(13)14)279(468)355-182)352-253(442)164(90-128(9)10)335-269(458)184-120-480-483-123-187(354-262(451)177(103-221(419)420)347-283(472)230(137(23)374)362-263(452)167(93-141-49-53-144(377)54-50-141)346-278(467)224(131(15)16)359-276(465)222(301)129(11)12)272(461)363-229(136(22)373)282(471)330-157(66-79-216(409)410)248(437)348-178(114-368)238(427)309-106-203(390)315-150(56-69-192(292)379)243(432)340-171(97-198(298)385)259(448)334-163(89-127(7)8)252(441)353-184)270(459)358-225(132(17)18)280(469)364-228(135(21)372)277(466)311-112-204(391)314-148(60-73-210(397)398)233(422)305-113-209(396)356-231(138(24)375)286(475)367-86-38-46-190(367)275(464)331-159(43-32-35-83-290)284(473)365-84-36-44-188(365)273(462)328-153(58-71-194(294)381)247(436)349-181(117-371)267(456)338-168(94-142-104-302-124-312-142)256(445)341-172(98-199(299)386)260(449)343-174(100-218(413)414)236(425)308-109-206(393)318-176(102-220(417)418)261(450)337-165(91-139-39-28-27-29-40-139)254(443)327-154(63-76-213(403)404)244(433)325-158(67-80-217(411)412)250(439)361-227(134(20)26-2)285(474)366-85-37-45-189(366)274(463)329-156(65-78-215(407)408)245(434)324-155(64-77-214(405)406)246(435)336-166(92-140-47-51-143(376)52-48-140)255(444)333-162(88-126(5)6)251(440)332-160(287(476)477)59-72-195(295)382/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-377H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,378)(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H,302,312)(H,303,421)(H,304,423)(H,305,422)(H,306,424)(H,307,426)(H,308,425)(H,309,427)(H,310,428)(H,311,466)(H,313,388)(H,314,391)(H,315,390)(H,316,389)(H,317,392)(H,318,393)(H,319,394)(H,320,395)(H,321,431)(H,322,446)(H,323,457)(H,324,434)(H,325,433)(H,326,447)(H,327,443)(H,328,462)(H,329,463)(H,330,471)(H,331,464)(H,332,440)(H,333,444)(H,334,448)(H,335,458)(H,336,435)(H,337,450)(H,338,456)(H,339,429)(H,340,432)(H,341,445)(H,342,454)(H,343,449)(H,344,455)(H,345,470)(H,346,467)(H,347,472)(H,348,437)(H,349,436)(H,350,430)(H,351,438)(H,352,442)(H,353,441)(H,354,451)(H,355,468)(H,356,396)(H,357,453)(H,358,459)(H,359,465)(H,360,460)(H,361,439)(H,362,452)(H,363,461)(H,364,469)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,476,477)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWBJDRHGNULKG-OUMQNGNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C287H440N80O110S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153094 | |
| Record name | Desirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
6963 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120993-53-5 | |
| Record name | Desirudin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120993535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desirudin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Structural Characteristics of Desirudin
Primary Structure Analysis of the Desirudin Peptide
The primary structure of a peptide is fundamental to its three-dimensional conformation and, consequently, its biological function. For this compound, this encompasses its specific amino acid sequence and the covalent linkages that stabilize its structure.
This compound is a single-chain polypeptide composed of 65 amino acids. ebi.ac.ukdrugbank.com Its molecular formula is C287H440N80O110S6, with a molecular weight of approximately 6963.5 daltons. drugbank.comnih.govrxlist.com The precise sequence of these amino acids dictates the folding of the peptide and its interaction with its target, thrombin.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | Position | Amino Acid | Position | Amino Acid |
|---|---|---|---|---|---|
| 1 | Valine (Val) | 23 | Glycine (Gly) | 45 | Proline (Pro) |
| 2 | Valine (Val) | 24 | Serine (Ser) | 46 | Glycine (Gly) |
| 3 | Tyrosine (Tyr) | 25 | Asparagine (Asn) | 47 | Lysine (Lys) |
| 4 | Threonine (Thr) | 26 | Glycine (Gly) | 48 | Alanine (Ala) |
| 5 | Aspartic acid (Asp) | 27 | Lysine (Lys) | 49 | Gln (Gln) |
| 6 | Cysteine (Cys) | 28 | Cysteine (Cys) | 50 | Leu (Leu) |
| 7 | Threonine (Thr) | 29 | Gln (Gln) | 51 | Asn (Asn) |
| 8 | Glu (Glu) | 30 | Cysteine (Cys) | 52 | Gly (Gly) |
| 9 | Serine (Ser) | 31 | Val (Val) | 53 | Asp (Asp) |
| 10 | Glycine (Gly) | 32 | Threonine (Thr) | 54 | Phe (Phe) |
| 11 | Gln (Gln) | 33 | Glycine (Gly) | 55 | Glu (Glu) |
| 12 | Asn (Asn) | 34 | Glu (Glu) | 56 | Glu (Glu) |
| 13 | Leu (Leu) | 35 | Gly (Gly) | 57 | Ile (Ile) |
| 14 | Cysteine (Cys) | 36 | Thr (Thr) | 58 | Pro (Pro) |
| 15 | Leu (Leu) | 37 | Pro (Pro) | 59 | Glu (Glu) |
| 16 | Cysteine (Cys) | 38 | Lys (Lys) | 60 | Glu (Glu) |
| 17 | Glu (Glu) | 39 | Cysteine (Cys) | 61 | Tyr (Tyr) |
| 18 | Serine (Ser) | 40 | Gln (Gln) | 62 | Leu (Leu) |
| 19 | Glycine (Gly) | 41 | Serine (Ser) | 63 | Tyrosine (Tyr) |
| 20 | Serine (Ser) | 42 | His (His) | 64 | Gln (Gln) |
| 21 | Gln (Gln) | 43 | Asn (Asn) | 65 | Val (Val) |
This table represents the typical amino acid sequence for recombinant hirudin variant 1, which is the basis for this compound.
Table 2: Disulfide Bridge Linkages in this compound
| Disulfide Bridge | Cysteine Residue 1 | Cysteine Residue 2 |
|---|---|---|
| 1 | Cys-6 | Cys-14 |
| 2 | Cys-16 | Cys-28 |
These linkages are crucial for maintaining the three-dimensional fold necessary for high-affinity binding to thrombin. creative-proteomics.comnih.gov
Comparative Structural Analysis with Native Hirudin
This compound is a recombinant version of hirudin variant 1 (HV1). While it shares a high degree of similarity with the naturally occurring peptide from Hirudo medicinalis, there are key molecular differences that define its identity.
The most significant difference between this compound and native hirudin is the absence of a sulfate (B86663) group on the tyrosine residue at position 63. ebi.ac.ukrxlist.combiobasic.com In native hirudin, this tyrosine is post-translationally sulfated. This compound, being produced in yeast, lacks the enzymatic machinery for this specific modification. rxlist.com This desulfation is a defining characteristic of this compound and distinguishes it from its natural counterpart. While the C-terminal tail, where Tyr-63 is located, is crucial for binding to thrombin's anion-binding exosite, the absence of the sulfate group does not abolish its potent inhibitory activity. researchgate.net
The N-terminal region of hirudin plays a critical role in interacting with the active site of thrombin. researchgate.netresearchgate.net this compound is characterized by having two valine residues at positions 1 and 2 (Val1-Val2). nih.gov This differs from other hirudin derivatives, such as lepirudin, which has a Leucine-Threonine (Leu1-Thr2) sequence at the N-terminus. nih.gov These variations in the N-terminal amino acids can influence the precise orientation and affinity of the inhibitor for the thrombin active site. researchgate.net The N-terminal domain, stabilized by the disulfide bridges, penetrates the active site of thrombin, and even minor changes to the residues in this region can have a significant impact on the inhibitor's potency. researchgate.netpnas.org
Mechanism of Thrombin Inhibition by Desirudin
Molecular Binding Kinetics and Affinity for Thrombin
Desirudin binds specifically and directly to thrombin, forming an exceptionally tight, non-covalent complex. drugbank.comrxlist.comwikidoc.orgnih.govscispace.comuspharmacist.com This interaction is characterized by its high affinity, contributing to this compound's potent anticoagulant effect. managedhealthcareexecutive.compatsnap.comdrugbank.comrxlist.comwikidoc.orgnih.govahajournals.orgspandidos-publications.commdpi.compcronline.comnih.gov
The strength of the this compound-thrombin interaction is quantified by its inhibition constant (Ki). Research has determined the inhibition constant (Ki) for the thrombin-Desirudin interaction to be approximately 2.6 x 10⁻¹³ M. drugbank.comrxlist.comwikidoc.orgnih.gov Other findings report a Ki value of 10⁻¹³ moles. pcronline.com This extremely low Ki value underscores this compound's high affinity for thrombin, indicating a very stable complex formation. For comparison, the natural hirudin exhibits an even lower dissociation constant of 2.3 x 10⁻¹⁴ mol, while desulfatohirudins like this compound, though binding with a roughly 10-fold lower affinity than sulfated hirudin, remain highly potent inhibitors of thrombin. ahajournals.orgnih.gov
Table 1: Inhibition Constant (Ki) of Thrombin-Desirudin Interaction
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Thrombin | ~2.6 x 10⁻¹³ M | drugbank.comrxlist.comwikidoc.orgnih.gov |
| This compound | Thrombin | 10⁻¹³ moles | pcronline.com |
The interaction between this compound and thrombin results in a non-covalent, yet exceedingly tight-binding complex. drugbank.comrxlist.comwikidoc.orgnih.govscispace.comuspharmacist.com This direct binding mechanism is reversible, allowing for a controlled anticoagulant effect. drugbank.comnih.gov The formation of this complex effectively neutralizes the enzymatic activity of thrombin. rxlist.compdr.net
The binding of this compound to thrombin occurs in a precise 1:1 stoichiometric ratio. This means that one molecule of this compound binds to and inhibits one molecule of thrombin, forming a stable complex. rxlist.comwikidoc.orgpdr.netahajournals.orgbohrium.comscispace.comnih.govuspharmacist.com
Specificity of this compound for Thrombin Active Sites
This compound's bivalent nature is key to its high specificity and efficacy. It achieves thrombin inhibition by simultaneously interacting with two distinct sites on the thrombin molecule: the active (catalytic) site and exosite 1 (the fibrinogen-binding exosite). managedhealthcareexecutive.comuva.nlmlo-online.combohrium.comspandidos-publications.commdpi.comnih.gov
This compound directly interacts with the catalytic or active site of thrombin. patsnap.comdrugbank.compatsnap.comwikidoc.orguva.nlmlo-online.comnih.govbohrium.comspandidos-publications.commdpi.comscispace.comnih.govnih.gov The active site of thrombin is a complex region containing a catalytic triad (B1167595) (comprising Ser195, His57, and Asp102) and a basic-recognition S1 pocket, which is characterized by the presence of Asp189 at its base. scispace.comnih.govspandidos-publications.com The N-terminal domain of this compound, similar to that of hirudin, is responsible for engaging with this catalytic site, thereby blocking thrombin's enzymatic activity. ahajournals.orgmdpi.comscispace.com This interaction prevents thrombin from cleaving fibrinogen and activating other coagulation factors. patsnap.compatsnap.comnih.gov
In addition to its interaction with the catalytic site, this compound also engages with thrombin's exosite 1, also known as the fibrinogen-binding exosite. managedhealthcareexecutive.comuva.nlmlo-online.comahajournals.orgbohrium.comspandidos-publications.commdpi.comnih.govnih.gov Exosite 1 is a crucial regulatory region on the thrombin molecule involved in its interactions with various substrates and cofactors, including fibrinogen, factor V, factor VIII, thrombomodulin, and platelet protease-activated receptors (PARs). mlo-online.comspandidos-publications.comnih.gov The acidic carboxy-terminal domain of this compound, analogous to that of hirudin, is responsible for binding to this exosite. ahajournals.orgmdpi.comscispace.com By simultaneously occupying both the active site and exosite 1, this compound effectively prevents thrombin from binding to and acting upon its natural substrates, such as fibrinogen, which is essential for fibrin (B1330869) clot formation. patsnap.compatsnap.comnih.gov This dual-site binding mechanism contributes significantly to this compound's high specificity and its ability to inhibit both soluble and clot-bound thrombin. managedhealthcareexecutive.compatsnap.comdrugbank.compatsnap.comrxlist.comwikidoc.orgpdr.netuva.nlmlo-online.com
Biotechnological Production and Engineering of Desirudin
Recombinant Expression Systems for Desirudin Production
The production of this compound primarily utilizes recombinant DNA technology, with microbial systems being the preferred hosts due to their scalability, rapid growth, and ease of genetic manipulation.
Yeast Systems: Saccharomyces cerevisiae (strain TR 1456) has been extensively used for the recombinant expression of this compound fda.govfda.govresearchgate.net. Yeast systems are advantageous for producing secreted proteins, as they can perform post-translational modifications, including proper disulfide bond formation, which is crucial for the biological activity of this compound preprints.org. However, yeast proteases can lead to degradation products, specifically lacking C-terminal and penultimate amino acids nih.gov. To counteract this, engineering efforts have focused on disrupting structural genes for endoprotease yscA (PRA1) or carboxypeptidase yscY (PRC1). Studies have shown that mutant strains lacking these proteases secrete significantly higher amounts of full-length hirudin (this compound) compared to parental strains, indicating the involvement of carboxypeptidase yscY in hirudin proteolysis nih.gov.
Bacterial Systems: Escherichia coli is another widely employed host for this compound production due to its high growth rate, well-understood genetics, and capacity for high-level protein expression goums.ac.ircreativebiomart.netresearchgate.netresearchgate.nettandfonline.com. However, expressing disulfide-rich proteins like this compound in the reducing environment of the E. coli cytoplasm can lead to misfolding and inclusion body formation researchgate.netnih.gov. To address this, engineered E. coli strains have been developed. For instance, E. coli BL21 (DE3) has been used for the this compound gene locus creativebiomart.net, and E. coli JM107 and Origami B (DE3) have been utilized for recombinant hirudin expression goums.ac.irresearchgate.netresearchgate.net. Strains like SHuffle® and Origami™ are specifically engineered to facilitate disulfide bond formation in the cytoplasm, making them suitable for proteins requiring complex folding nih.gov.
Other microbial hosts explored for hirudin variants, which could be relevant for this compound, include Pichia pastoris and Hansenula polymorpha. P. pastoris is known for its ability to achieve high cell densities and high yields of secreted proteins, often utilizing a strictly regulated alcohol oxidase (AOX) expression system preprints.orgnih.govtandfonline.com.
The rational design of plasmid vectors is fundamental to efficient recombinant this compound production. Plasmid vectors serve as molecular carriers for the this compound gene, ensuring its replication and expression within the host organism weebly.comnews-medical.net. Key features of ideal cloning vectors include small size for easy uptake, multiple copies within the host, genetic markers for selection, an origin of replication for self-replication, and unique restriction sites for gene insertion weebly.comnih.govnptel.ac.in.
For this compound, specific vectors such as pET32b have been used for expression in E. coli BL21 (DE3) creativebiomart.net. The pET22B vector has been employed when incorporating signal peptides like PhoA for periplasmic expression researchgate.netresearchgate.net. Another example includes the pEZZ18 vector, which contains a Protein A signal peptide sequence, used for recombinant hirudin expression in E. coli JM107 goums.ac.ir.
Gene cloning strategies typically involve the isolation of the this compound gene sequence, often synthesized based on known variants of hirudin, such as HV3 goums.ac.irresearchgate.net. This gene is then amplified, for instance, via PCR, and subsequently inserted into the chosen plasmid vector goums.ac.ir. Restriction enzymes are used to cut both the DNA segment and the plasmid at specific sites, creating compatible ends. DNA ligase then joins these fragments, forming a recombinant DNA molecule (chimeric plasmid) weebly.comnews-medical.netnih.govnptel.ac.inslideshare.net. This recombinant plasmid is then transformed into the selected host cells, which are subsequently screened for successful integration and expression weebly.comnews-medical.net. The inclusion of elements like His-tags at the N-terminus of the gene facilitates subsequent purification goums.ac.irresearchgate.netresearchgate.net.
Optimization of Recombinant Peptide Expression
Optimizing the expression of recombinant this compound involves strategies to enhance yield, solubility, and correct folding, particularly given its disulfide bond requirements.
After expression and purification of the fusion protein, the this compound moiety needs to be cleaved from its fusion partner to obtain the active, standalone peptide nih.govgoogleapis.com. Cleavage methodologies can be broadly categorized into enzymatic and chemical approaches:
Enzymatic Cleavage: Highly specific proteases such as thrombin or Factor Xa are commonly used. These enzymes recognize unique amino acid sequences engineered into a linker region between the fusion partner and the target protein nih.govpnas.org. For example, Factor Xa-responsive tetrapeptide linkers have been incorporated into ELP-hirudin fusion proteins to allow for on-demand release of active hirudin pnas.org. While highly specific, it is crucial to characterize the cleaved product to ensure no unintended proteolysis occurs at other sites within the this compound molecule nih.gov.
Chemical Cleavage: Chemical agents like cyanogen (B1215507) bromide (CNBr) can be used to cleave fusion proteins at specific amino acid residues, typically methionine researchgate.net. This method offers high specificity but requires careful optimization to avoid damage to the target protein.
The choice of fusion partner and cleavage method depends on factors such as the desired yield, solubility, and the presence of specific amino acid residues within the this compound sequence that might be susceptible to the chosen cleavage agent neb.comamericanpharmaceuticalreview.com.
For proteins requiring disulfide bonds, such as this compound, periplasmic expression in E. coli is a valuable strategy. The periplasmic space provides an oxidizing environment conducive to disulfide bond formation, along with the presence of chaperones and protein disulfide isomerases (e.g., DsbC) that assist in proper protein folding researchgate.netnih.gov. This approach helps in preventing the formation of inactive inclusion bodies, which are common when disulfide-rich proteins are expressed in the reducing cytoplasm researchgate.netnih.gov.
Signal peptides play a critical role in directing the nascent protein to the periplasm or for secretion into the extracellular medium. Examples include:
PhoA signal peptide: Used with the pET22B vector, the PhoA signal peptide has been shown to direct recombinant hirudin to the periplasmic space of E. coli strains like BL21 (DE3) and Origami B (DE3), with some secretion into the medium researchgate.netresearchgate.net. Studies indicate that more protein is typically expressed in the periplasm than secreted into the medium researchgate.netresearchgate.net.
pelB signal peptide: Similar to PhoA, the pelB signal sequence has been inserted into pET-22b plasmids to promote secretion of recombinant hirudin to the periplasmic region and culture medium in E. coli researchgate.net.
Protein A signal peptide: The Protein A signal peptide sequence within the pEZZ18 plasmid has been successfully used to achieve extracellular expression of recombinant hirudin in E. coli JM107 goums.ac.ir.
While periplasmic expression improves folding, yields can sometimes be limited by the capacity of the inner membrane transport machinery and the volumetric capacity of the periplasmic compartment nih.gov. Harmonizing gene expression intensity with translocon capacity can optimize production yields nih.gov.
In yeast systems, recombinant hirudin is typically secreted directly into the growth medium, simplifying initial recovery steps preprints.org. Pichia pastoris, for instance, is known for its high-level secretion of heterologous proteins into the culture supernatant, which facilitates downstream purification due to low levels of endogenous secretory proteins nih.govtandfonline.com. The alpha-mating factor pre-pro signal peptide (α-MF) from Saccharomyces cerevisiae is a popular choice for directing protein secretion in P. pastoris nih.gov.
Downstream Processing and Purification Methodologies
Downstream processing is a critical phase in the biotechnological production of this compound, involving the separation, purification, and recovery of the active peptide from complex fermentation broths iipseries.orgresearchgate.net. The goal is to achieve high purity levels suitable for therapeutic applications.
The general workflow for purifying recombinant proteins often includes:
Cell Harvesting and Clarification: This initial step involves separating the microbial cells from the fermentation broth. Techniques such as filtration (e.g., micro-filtration, ultrafiltration) and centrifugation are commonly employed to remove cells, cell debris, and other insoluble impurities iipseries.orgresearchgate.netdergipark.org.tr.
Product Release (if intracellular): If this compound is expressed intracellularly or in inclusion bodies, cell disruption methods (e.g., homogenization, sonication) are necessary to release the product, followed by refolding if inclusion bodies are formed iipseries.org.
Capture Step: This step aims to concentrate the target protein and remove bulk impurities. Affinity chromatography is often the first choice due to its high selectivity and efficiency dergipark.org.tr. For proteins with affinity tags (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is used goums.ac.irresearchgate.netresearchgate.net. For fusion proteins, specific affinity resins based on the fusion partner can be used researchgate.net.
Intermediate Purification/Polishing Steps: To achieve the high purity required for therapeutic proteins, additional chromatographic techniques are typically employed. These "polishing" steps further remove residual host cell proteins (HCPs), DNA, aggregates, and other process-related impurities dergipark.org.tr. Common methods include:
Ion Exchange Chromatography (IEC): Separates proteins based on their charge. It is highly selective and effective for reducing high molecular weight aggregates, charge variants, residual DNA, and host cell proteins dergipark.org.tr.
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity.
Gel Filtration Chromatography (Size Exclusion Chromatography, SEC): Separates proteins based on their size. This is particularly useful for removing aggregates or smaller degradation products and has been used for hirudin purification preprints.orgresearchgate.net.
Multimodal Chromatography: Combines different separation mechanisms, offering enhanced resolution.
Ceramic Hydroxyapatite (CHT) Chromatography: Can be used as a polishing step to separate aggregates and leached impurities dergipark.org.tr.
Viral Clearance: For biopharmaceutical products, viral filtration is a crucial step to ensure the removal of potential viral contaminants, often using filters with specific pore sizes dergipark.org.tr.
Final Formulation: The purified this compound is then concentrated, formulated into a stable form (e.g., freeze-dried powder), and prepared for storage or further use fda.govfda.govresearchgate.net.
The specific purification scheme is tailored to the properties of this compound and the expression system used. For instance, recombinant hirudin expressed in yeast is often purified by a combination of gel filtration and anion exchange chromatography preprints.org.
Table 1: Key Parameters in Recombinant this compound Production (Illustrative)
| Parameter | E. coli Expression System (e.g., BL21 (DE3), JM107, Origami B (DE3)) | Yeast Expression System (e.g., Saccharomyces cerevisiae TR 1456, Pichia pastoris) |
| Host Organism Advantages | Rapid growth, high expression levels, well-understood genetics creativebiomart.netresearchgate.net | Post-translational modifications, disulfide bond formation, secretion preprints.org |
| Host Organism Challenges | Inclusion body formation in cytoplasm, misfolding researchgate.netnih.gov | Proteolytic degradation (C-terminal), glycosylation nih.gov |
| Vector Examples | pET32b, pET22B, pEZZ18 goums.ac.ircreativebiomart.netresearchgate.netresearchgate.net | Yeast-centromeric shuttle vectors, pPIC9K researchgate.nettandfonline.com |
| Signal Peptides Used | PhoA, pelB, Protein A signal peptide goums.ac.irresearchgate.netresearchgate.net | Alpha-mating factor pre-pro signal peptide (α-MF) nih.gov |
| Expression Location | Periplasmic space, extracellular medium researchgate.nettandfonline.comresearchgate.net | Secreted into growth medium preprints.orgnih.gov |
| Fusion Protein Strategy | SUMO fusion, ELP fusion tandfonline.compnas.org | ELP fusion pnas.org |
| Cleavage Methods | Proteolytic (Thrombin, Factor Xa), Chemical (CNBr), Intein nih.govpnas.orgresearchgate.netneb.com | Proteolytic (Thrombin, Factor Xa) pnas.org |
| Purification Techniques | Affinity chromatography (His-tag), Anion exchange, Gel filtration goums.ac.irresearchgate.netresearchgate.netresearchgate.net | Gel filtration, Anion exchange chromatography preprints.org |
Methodologies for Fusion Protein Isolation from Cell Biomass
The initial step in the biotechnological production scheme for recombinant this compound involves the isolation of the fusion protein from the cell biomass after cell disintegration. nih.govresearchgate.netresearchgate.net This process typically begins with the harvesting of cells, often by centrifugation, followed by resuspension in a suitable buffer. neb.com Cell lysis, a critical step for releasing intracellular proteins, can be achieved through mechanical methods such as sonication. nih.gov To mitigate protein degradation during isolation, buffers may contain protease inhibitors like ethylenediaminetetraacetic acid (EDTA) and phenylmethylsulfonyl fluoride (B91410) (PMSF). neb.comnih.gov
Affinity-tag fusion technology has significantly advanced the purification of recombinant proteins. researchgate.net This method involves genetically fusing the target protein (this compound in this case) with an affinity tag, which allows for specific binding to a complementary ligand immobilized on a chromatography resin. researchgate.netneb.comthermofisher.com Self-cleaving affinity tags, based on engineered self-splicing inteins, are particularly advantageous as they enable the release of the native product protein from the fusion precursor in response to simple changes in temperature or pH, thereby eliminating the need for protease removal of the tag. researchgate.net Depending on the expression strategy, either total cell extracts or periplasmic extracts can be prepared for subsequent purification steps. neb.com
Strategies for Peptide Refolding to Achieve Biologically Active Conformation
Many recombinant proteins, when overexpressed in bacterial hosts like Escherichia coli, can form insoluble aggregates known as inclusion bodies. nih.gov To obtain biologically active this compound, which is a polypeptide chain with specific disulfide bridges essential for its function, these denatured or unfolded proteins must undergo a refolding process to achieve their native, biologically active conformation. nih.govfda.govfda.govnih.govgoogle.com
The refolding process aims to convert the non-native protein aggregates into correctly folded, functional molecules. nih.govgoogle.com A common strategy involves the gradual removal of denaturants, which allows the polypeptide chain to fold correctly while minimizing aggregation. nih.gov Chemical additives are frequently incorporated into refolding buffers to improve refolding yields and reduce aggregation. For instance, amino acids like arginine and its derivatives are known to inhibit protein aggregation during refolding by interacting with hydrophobic regions of the denatured protein, thereby promoting an environment conducive to proper folding. nih.gov For this compound, refolding of the target peptide within the fusion protein is an integral and crucial stage in the biotechnological production scheme. nih.govresearchgate.netresearchgate.net Correctly refolded Fc-peptide fusion proteins, for example, are characterized by the presence of both intermolecular and intramolecular disulfide bonds. google.com
Advanced Chromatographic Purification Techniques
Chromatographic purification is an indispensable and multi-stage process for isolating this compound with high purity from complex mixtures of host cell proteins, impurities, and uncleaved fusion proteins. nih.govresearchgate.netresearchgate.netnih.govthermofisher.comnih.gov Advanced chromatographic techniques are employed to achieve the stringent purity standards required for pharmaceutical substances. thermofisher.com
Key chromatographic methods utilized in the purification of recombinant this compound and similar peptides include:
Anion-exchange chromatography: This technique separates molecules based on their net charge and is often used as an initial capture step. nih.gov
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobic interactions. It is highly effective for peptides and small proteins, allowing for high-resolution separation and purification. nih.govabcam.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume or size, useful for removing aggregates and smaller impurities. nih.govabcam.com
Affinity Chromatography: This method is highly selective and exploits the specific binding affinity between the target molecule (or its fusion tag) and a ligand immobilized on the stationary phase. neb.comthermofisher.comgoogle.comnih.gov For instance, in systems using intein-mediated purification, the intein tag can facilitate affinity purification. researchgate.net
Mixed-mode chromatography and cation exchange chromatography: These can be integrated into multi-step purification protocols, especially for refolded fusion proteins, often following an affinity capture step. google.com
Fast Protein Liquid Chromatography (FPLC) is a widely used medium-pressure chromatography method that offers rapid and efficient purification of proteins and other large biomolecules. abcam.com The process typically involves a constant flow of aqueous buffers with a programmed gradient of elution buffers, allowing for the dissociation and elution of bound proteins based on their binding strength. abcam.com While multiple chromatography steps are often necessary to achieve the desired purity, careful optimization is crucial to maximize yield and minimize manufacturing costs. thermofisher.com
Biochemical Assessment of Recombinant this compound Activity Post-Production
The biochemical assessment of recombinant this compound activity post-production is crucial to confirm its correct folding and functional integrity as a potent anticoagulant. This compound functions as a direct, highly selective thrombin inhibitor. nih.govpatsnap.com Its mechanism involves binding reversibly to the active site of both free and clot-associated thrombin, thereby inhibiting fibrin (B1330869) formation, the activation of coagulation factors V, VII, and XIII, and thrombin-induced platelet aggregation. nih.govpatsnap.com
Several assays are employed to determine the antithrombotic activity and quantify the potency of the produced this compound:
Thrombin Amidolytic Activity Assay: This standard assay measures the ability of this compound to inhibit the amidolytic activity of thrombin. nih.govresearchgate.netnih.gov
Chromogenic Assay: This method quantifies this compound's biological activity by measuring its capacity to inhibit the hydrolysis of a chromogenic peptidic substrate by thrombin, in comparison to a this compound standard. fda.govfda.gov
Coagulation Time Assays: These assays demonstrate the anticoagulant properties of this compound by measuring its effect on plasma clotting times. Key parameters include:
Activated Partial Thromboplastin Time (aPTT): aPTT is a direct measure of this compound's anticoagulant activity and shows a dose-dependent prolongation. nih.govfda.govnih.gov
Thrombin Time (TT) and Prothrombin Time (PT): These assays are also affected by this compound's inhibition of thrombin. nih.gov
Research findings have demonstrated high yields and activities for biotechnologically produced this compound and its analogs. For instance, studies developing biotechnological schemes for 63-desulfatohirudin-1 (this compound) and its analogs, such as [Leu1, Thr2]-desulfatohirudin-1 and [Leu1, Thr2]-desulfatohirudin-1/3, reported significant yields and activity units. nih.gov
Table 1: Production Yields and Antithrombotic Activity of Recombinant this compound and Analogs
| Peptide | Yield (mg per liter of cell culture) | Activity (ATU/mg) |
| 63-desulfatohirudin-1 (this compound) | 14 | 13423 |
| [Leu1, Thr2]-desulfatohirudin-1 | 25 | 33333 |
| [Leu1, Thr2]-desulfatohirudin-1/3 | 24 | 19802 |
Comparative Molecular and Mechanistic Studies of Desirudin and Its Analogues
Investigation of Natural Direct Thrombin Inhibitors from Hematophagous Organisms
Structural and Functional Insights from Anophelin from Anopheles albimanus
Anophelin is a 6.5-kDa peptide isolated from the salivary glands of the malaria vector mosquito Anopheles albimanus. nih.govacs.org This cysteine-less peptide functions as a potent, reversible, slow, and tight-binding inhibitor of α-thrombin. nih.govacs.org Structural analyses, including a 2.3-Å crystal structure of the human thrombin-anophelin complex, have revealed a unique "reverse-binding mode" of inhibition. nih.govpbrg.hurcsb.org
In this distinctive interaction, anophelin residues 32-61 completely occupy the long cleft between thrombin's active site and exosite I. nih.govpbrg.hurcsb.org Specifically, the D50-R53 tetrapeptide of anophelin engages the active site cleft, while upstream residues A35-P45 shield the regulatory exosite I. nih.govpbrg.hurcsb.org This reverse orientation, contrasting with typical substrate binding, establishes extensive interactions, disrupts thrombin's active site charge-relay system, and inserts residue R53 into the proteinase S1 pocket in an orientation opposite to productive substrates. nih.govpbrg.hurcsb.org This molecular mechanism accounts for anophelin's remarkable specificity and its resistance to proteolysis by thrombin. nih.govpbrg.hurcsb.org Anophelin exhibits a very low dissociation constant (Ki) for α-thrombin, reported at approximately 5.87 ± 1.46 pM. acs.org Furthermore, it effectively inhibits clot-bound α-thrombin with an IC50 of 45 nM. nih.govacs.orgspandidos-publications.com
Comprehensive Analysis of Anticoagulant Activity Across Natural Analogues
The field of direct thrombin inhibitors has been significantly enriched by the discovery and characterization of various natural analogues, primarily derived from hematophagous organisms. These polypeptides, including Desirudin (recombinant hirudin-1 from Hirudo medicinalis), Haemadin (from the leech Haemadipsa sylvestris), Variegin (from the tick Amblyomma variegatum), and Anophelin (from Anopheles albimanus), are known for their high specificity and affinity for thrombin. mdpi.comnih.govnih.gov
Comparative studies highlight differences in their inhibitory potencies. This compound demonstrates an exceptionally low dissociation constant (Ki) for thrombin, approximately 0.26 pM (2.6 x 10-13 M). drugbank.com Anophelin, while also potent, has a Ki of 5.87 pM. acs.org Preliminary results suggest Haemadin as a close analogue to recombinant hirudin-1 in terms of anticoagulant activity. mdpi.comnih.gov Variegin is often compared to bivalirudin (B194457), a synthetic hirudin-1 derivative, due to similar antithrombotic profiles. mdpi.comnih.gov
The table below summarizes the comparative anticoagulant activities and binding characteristics of these natural analogues:
| Compound Name | Source Organism | Mechanism of Thrombin Inhibition | Dissociation Constant (Ki) for α-thrombin | Inhibition of Clot-Bound Thrombin (IC50) |
| This compound | Hirudo medicinalis (recombinant) | Bivalent: Active site & Exosite I | ~0.26 pM drugbank.com | Inhibits nih.gov |
| Anophelin | Anopheles albimanus | Bivalent: Active site & Exosite I (reverse-binding) nih.govnih.gov | ~5.87 pM acs.org | 45 nM nih.govacs.orgspandidos-publications.com |
| Haemadin | Haemadipsa sylvestris | Bivalent: Active site & Exosite II nih.gov | Not specified in search results | Not specified in search results |
| Variegin | Amblyomma variegatum | Bivalent: Active site & Exosite I nih.gov | Not specified in search results | Not specified in search results |
Design and Development of Novel this compound Analogues and Derivatives
The profound understanding of this compound's interaction with thrombin has paved the way for the rational design and engineering of novel analogues and derivatives with enhanced antithrombotic properties, improved specificity, and modified pharmacokinetic profiles.
Rational Design Principles for Engineering Enhanced Antithrombotic Properties
Rational design of novel this compound analogues focuses on optimizing key pharmacological attributes such as increased affinity for thrombin, improved resistance to enzymatic degradation, extended half-life in circulation, and enhanced target specificity to minimize off-target effects. nih.gov A primary goal is to engineer enhanced antithrombotic properties while potentially reducing the bleeding risk associated with potent anticoagulants. nih.govacs.org
Key design principles include:
Targeted Inhibition: Developing derivatives that specifically target thrombus sites can significantly reduce the risk of systemic bleeding. This involves incorporating recognition peptides, such as those derived from coagulation factors FXIa or FXa, which guide the inhibitor to the site of clot formation. nih.gov
Affinity and Specificity Modulation: Understanding the three-dimensional structure of thrombin and its interaction with this compound allows for precise amino acid substitutions or modifications to enhance binding affinity and specificity for the enzyme's active site and exosites. acs.orgijpsjournal.com
Pharmacokinetic Optimization: Modifications can be introduced to improve the peptide's stability against proteases and extend its plasma half-life, potentially allowing for less frequent administration. nih.gov For instance, co-expression of recombinant hirudin analogues with arylsulfotransferase (ASST) has been shown to increase anticoagulant activity. nih.gov
Novel Delivery Routes: Design efforts also explore modifications that enable alternative administration routes, such as subcutaneous injection, as demonstrated by novel direct thrombin inhibitor peptides (DTIPs) derived from RGD-hirudin. nih.gov
Peptide Engineering Approaches for Modifying Efficacy and Specificity
Peptide engineering offers a versatile toolkit for modifying the efficacy and specificity of this compound and its analogues. These approaches involve strategic alterations to the peptide's primary and secondary structure.
Common peptide engineering techniques applied to antithrombotic peptides include:
Amino Acid Substitutions: Targeted changes to specific amino acid residues can fine-tune binding affinity, improve stability, or alter interaction profiles with thrombin's various sites. nih.gov
Truncations: Removing non-essential regions of the peptide can lead to smaller, more stable, or more specific inhibitors, potentially reducing immunogenicity.
Cyclization: Introducing cyclic structures, often through disulfide linkages or amide bonds, can conformationally restrict the peptide, leading to enhanced binding affinity, increased stability against proteases, and improved target selectivity due to reduced conformational flexibility. mdpi.comnih.gov
Conjugation with Non-Canonical Amino Acids (ncAAs): Incorporating ncAAs introduces novel chemical functionalities not found in natural amino acids. This can significantly enhance properties such as half-life, potency, and even enable oral bioavailability by improving stability and membrane permeability. grace.com
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's hydrodynamic radius, reducing renal clearance and shielding it from proteolytic degradation, thereby extending its half-life.
Fusion Proteins: Creating fusion proteins with other peptides or domains can confer new properties, such as targeted delivery to specific tissues or enhanced stability. For example, some hirudin derivatives have been engineered as fusion proteins to control their release at specific sites, aiming to decrease bleeding risk. nih.gov
These engineering strategies are crucial for developing next-generation direct thrombin inhibitors with improved therapeutic indices and broader clinical applicability. researchgate.net
Application of In silico and Computational Methods in Derivative Design
The design and development of novel this compound analogues are significantly accelerated and refined through the application of advanced in silico and computational methods. These methods provide a cost-effective and efficient means to predict, analyze, and optimize molecular interactions before experimental synthesis.
Key computational methods employed include:
Virtual Screening: This technique allows for the rapid assessment of large libraries of compounds against a target protein (e.g., thrombin) to identify potential high-affinity binders. ijpsjournal.comijrpas.com
Molecular Docking: Molecular docking simulations predict the binding orientation and affinity of a ligand (this compound analogue) within the active site or binding pockets of a protein (thrombin). ijpsjournal.comijrpas.comnih.gov It helps visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues, guiding the design of improved inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity. These models enable the prediction of the activity of new, un-synthesized derivatives based on their structural features, facilitating lead optimization. ijpsjournal.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of protein-ligand complexes over time. They can reveal the stability of binding interactions, conformational changes, and the flexibility of the peptide-thrombin complex, offering a more comprehensive understanding than static docking poses. rsc.orgmdpi.com
Density Functional Theory (DFT) Calculations: DFT methods are used to calculate electronic structure properties, such as molecular orbital energies, charge distribution, and reactivity, which are crucial for understanding the chemical basis of interactions. rsc.org
MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) and MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area): These methods are used to re-score docked poses or MD trajectories to provide more accurate estimates of binding free energies, helping to rank potential drug candidates. rsc.org
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity): Computational tools predict the pharmacokinetic and toxicological properties of designed derivatives, allowing for early identification and optimization of compounds with favorable drug-like characteristics, reducing the risk of late-stage failures. ijpsjournal.comrsc.org
By integrating these computational approaches, researchers can rationally design and prioritize this compound analogues with enhanced antithrombotic properties, improved specificity, and optimized pharmacokinetic profiles, significantly streamlining the drug development process.
Preclinical Pharmacological Investigations of Desirudin
In Vitro Enzymatic Inhibition Assays
In vitro investigations are crucial for determining the direct interaction of a drug with its molecular target. For desirudin, these assays focus on its ability to inhibit thrombin activity and its consequent effects on plasma coagulation.
Quantitative Assessment via Thrombin Amidolytic Activity Assays
The inhibitory potency of this compound against thrombin is precisely quantified using thrombin amidolytic activity assays. These assays measure the rate at which thrombin cleaves a synthetic chromogenic substrate, such as S-2238 (H-D-phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride). mdpi.comnih.gov In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced. By measuring this reduction at various inhibitor concentrations, key inhibitory parameters can be determined. nih.gov
This compound forms an extremely tight, non-covalent 1:1 complex with thrombin, effectively blocking its enzymatic activity. rxlist.comdrugbank.com This high-affinity binding is reflected in its very low inhibition constant (Ki), which has been reported to be approximately 0.2 picomolar (pM) or 2.6 x 10⁻¹³ Molar (M). drugbank.comresearchgate.net This value indicates a very strong and specific interaction with thrombin, underpinning its potent anticoagulant effect.
| Parameter | Reported Value | Assay Method | Significance |
|---|---|---|---|
| Inhibition Constant (Ki) | ~2.6 x 10⁻¹³ M (~0.26 pM) | Amidolytic Activity Assay | Quantifies the high binding affinity of this compound for thrombin. A lower Ki indicates a more potent inhibitor. |
| Binding Stoichiometry | 1:1 (this compound:Thrombin) | Biochemical Analysis | Indicates that one molecule of this compound binds to and inactivates one molecule of thrombin. |
Evaluation of Coagulation Time Prolongation in Plasma Models (aPTT, PT, TT)
The functional consequence of thrombin inhibition by this compound is a delay in clot formation, which is assessed using standard plasma-based coagulation assays: the activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). mdpi.comnih.gov
Activated Partial Thromboplastin Time (aPTT): This test evaluates the integrity of the intrinsic and common coagulation pathways. This compound demonstrates a concentration-dependent prolongation of the aPTT. rxlist.comnih.gov
Thrombin Time (TT): The TT directly measures the final step of coagulation—the conversion of fibrinogen to fibrin (B1330869) by thrombin. Due to its direct mechanism, this compound causes a marked and immediate prolongation of the TT, which can become immeasurably long (>200 seconds) even at low plasma concentrations. rxlist.comnih.gov
Prothrombin Time (PT): This assay assesses the extrinsic and common pathways. This compound has a minimal effect on the PT. nih.gov
In vitro studies using human plasma spiked with this compound have confirmed these effects. For instance, a linear correlation between this compound concentration and aPTT prolongation is observed within the clinical concentration range. nih.gov While the TT is highly sensitive, its response becomes too pronounced for routine monitoring. rxlist.com The PT is largely unaffected. nih.gov
| Coagulation Assay | Effect of this compound | Dose-Response Relationship | Reference |
|---|---|---|---|
| Activated Partial Thromboplastin Time (aPTT) | Significant Prolongation | Linear correlation within therapeutic range | rxlist.comnih.gov |
| Prothrombin Time (PT) | Minimal to no effect | Not significant | nih.gov |
| Thrombin Time (TT) | Marked Prolongation (often immeasurable) | Highly sensitive, non-linear at higher concentrations | rxlist.comnih.gov |
Dose-Dependent Pharmacodynamic Effects in Cellular and Acellular Systems
The pharmacodynamic effects of this compound have been characterized in both acellular (plasma) and cellular systems, consistently demonstrating a clear dose-response relationship. In acellular systems, as detailed above, the anticoagulant activity measured by aPTT increases in a dose-dependent fashion. rxlist.comdrugbank.com
In Vivo Antithrombotic Mechanism Studies in Animal Models
Animal models are indispensable for evaluating the antithrombotic efficacy and anticoagulant activity of new compounds in a complex physiological environment. Various models of thrombosis have been used to investigate the in vivo effects of this compound.
Investigation of Thrombus Formation and Resolution in Experimental Models
This compound has demonstrated significant efficacy in preventing thrombus formation in several animal models of thrombosis. In a rat model of microvenous thrombosis, preoperative administration of this compound resulted in a substantial increase in vessel patency compared to a saline control group (96.9% vs. 53.1%). nih.gov Furthermore, the incidence of non-occluding clots within patent vessels was significantly lower in the this compound-treated group (3.2% vs. 41.2%). nih.gov
Studies using recombinant hirudin in other models have shown similar potent antithrombotic effects. In rabbit models of jugular vein and carotid artery thrombosis, hirudin dose-dependently reduced the incidence of occlusive thrombi. nih.gov In a rat model of caval vein thrombosis induced by a stainless steel coil, hirudin also produced a dose-dependent reduction in thrombus formation. nih.gov These studies collectively confirm the potent ability of this compound to inhibit thrombus formation in both venous and arterial experimental settings.
| Parameter | This compound Group | Control (Saline) Group | P-value |
|---|---|---|---|
| Vessel Patency | 96.9% | 53.1% | <0.001 |
| Incidence of Non-Occluding Clot | 3.2% | 41.2% | 0.002 |
Assessment of Anticoagulant Activity in Various Animal Models of Thrombosis
The in vivo anticoagulant activity of this compound is typically assessed by measuring its effect on bleeding time and coagulation parameters following administration in animal models. In a rat model, this compound treatment was associated with a statistically significant, though modest, increase in bleeding time compared to saline (7.17 minutes vs. 5.15 minutes). nih.gov
The antithrombotic efficacy has been quantified in various models. For recombinant hirudin, the dose required to reduce thrombosis by 50% (ED₅₀) was determined to be 0.7 mg/kg (i.v.) in a rabbit arterial thrombosis model and 1.0 mg/kg (i.v.) in a venous model. nih.gov In a rat caval vein thrombosis model, the ED₅₀ was even lower at 0.16 mg/kg (i.v.). nih.gov These findings highlight the potent in vivo anticoagulant and antithrombotic activity of hirudins like this compound across different species and thrombosis models.
Correlation of Pharmacodynamic Markers in Preclinical Systems
In preclinical evaluations, the anticoagulant effect of this compound is primarily monitored by its impact on various coagulation assays. The activated partial thromboplastin time (aPTT) serves as a key pharmacodynamic marker, demonstrating a direct, dose-dependent relationship with plasma concentrations of this compound. drugbank.comrxlist.com As the concentration of this compound increases, there is a corresponding prolongation of the aPTT, reflecting the inhibition of thrombin in the coagulation cascade. fda.gov
Studies have shown that following subcutaneous administration of a 15 mg dose, a mean peak aPTT prolongation of approximately 1.38 times the baseline value is observed. rxlist.com This correlation provides a reliable measure of the drug's anticoagulant activity. In contrast, the thrombin time (TT) assay shows extreme sensitivity to this compound. Even at low plasma concentrations, the TT is often prolonged beyond 200 seconds, making it unsuitable for routine quantitative monitoring of this compound's therapeutic effect. rxlist.com
The relationship between this compound concentration and the prolongation of aPTT is a critical aspect of its preclinical characterization, allowing for the assessment of its anticoagulant intensity.
Table 1: Correlation between this compound Plasma Concentration and aPTT in a Preclinical Model
| This compound Plasma Concentration (ng/mL) | aPTT (seconds) | Fold Increase Over Baseline (28s) |
|---|---|---|
| 0 | 28 | 1.0 |
| 50 | 45 | 1.6 |
| 100 | 62 | 2.2 |
| 200 | 84 | 3.0 |
| 400 | 118 | 4.2 |
Note: This table presents representative data illustrating the typical dose-dependent correlation observed in preclinical studies. Actual values may vary between studies and models.
Mechanistic Distinction from Heparin-Based Anticoagulants
This compound's mechanism of action is fundamentally different from that of indirect thrombin inhibitors, such as heparin and low-molecular-weight heparins. patsnap.com These differences confer unique pharmacological properties to this compound, particularly concerning its co-factor requirements and its activity against thrombin embedded within a fibrin clot.
A primary mechanistic distinction of this compound is its function as a direct thrombin inhibitor. rxlist.compatsnap.com It binds with high specificity and affinity directly to the thrombin molecule, thereby blocking its enzymatic activity. fda.govpatsnap.com This action is independent of any plasma co-factors.
In contrast, heparin-based anticoagulants are indirect inhibitors. Their anticoagulant effect is entirely dependent on the presence of antithrombin (formerly known as antithrombin III). pdr.net Heparin binds to antithrombin, inducing a conformational change that accelerates the rate at which antithrombin inactivates thrombin and other coagulation factors. Consequently, the efficacy of heparin is contingent upon sufficient levels and accessibility of antithrombin. This compound's direct mechanism circumvents this requirement, allowing for a more predictable anticoagulant response that is not influenced by plasma antithrombin levels. pdr.net
Another significant advantage of this compound over heparin-based anticoagulants is its ability to effectively inhibit both free, circulating thrombin and thrombin that is bound to fibrin within an established clot. rxlist.compatsnap.commhmedical.comwustl.edu Fibrin-bound thrombin remains enzymatically active and contributes to the propagation of thrombosis by activating more platelets and converting more fibrinogen to fibrin. patsnap.com
Heparin's large molecular size and its reliance on binding to antithrombin limit its ability to access and inactivate fibrin-bound thrombin. This compound, however, can directly access and block the active site of thrombin, even when it is incorporated into a clot. patsnap.compatsnap.com This comprehensive inhibition of both forms of thrombin makes this compound a potent agent in preventing the extension of existing thrombi. patsnap.com Furthermore, unlike heparin, the activity of this compound is not neutralized by platelet factor 4 (PF4), a protein released from activated platelets that can bind to and inhibit heparin. pdr.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Heparin |
| Thrombin |
| Antithrombin |
| Fibrinogen |
| Fibrin |
Future Directions in Desirudin Research
Advancements in Peptide Engineering and Design for Novel Anticoagulants
Advancements in peptide engineering are crucial for developing novel anticoagulants with improved specificity, potency, and pharmacokinetic profiles. Desirudin itself is a product of recombinant technology, mimicking natural hirudin nih.govpatsnap.com. Future directions include the design of modified hirudin derivatives or fusion proteins that can precisely target thrombosis sites, potentially reducing bleeding risks associated with systemic anticoagulation nih.gov. For instance, studies have explored linking recognition peptides from coagulation factors (like FXIa and FXa) to hirudin's N-terminus to create prodrugs that release the active anticoagulant only at the site of a thrombus nih.gov.
Computational methods are increasingly being utilized to design peptide inhibitors of human thrombin. Researchers have developed protocols that involve generating virtual peptide libraries, docking these peptides into thrombin's binding pocket, and then synthesizing and validating the most promising candidates. For example, a study identified 5-mer peptides (AEGYA, EVVNQ, and FASRW) with inhibitory activity against thrombin ranging from 0.53 to 4.35 µM and demonstrated their ability to inhibit thrombin-induced platelet aggregation in vitro nih.govresearchgate.net. This highlights the potential of computer-aided design in discovering potent peptide binders for anticoagulation nih.govresearchgate.net.
Discovery and Characterization of Unexplored Natural and Synthetic Thrombin Inhibitors
The search for novel thrombin inhibitors extends to unexplored natural sources and synthetic compounds. Haematophagous organisms, such as leeches and ticks, remain a rich source of highly specific thrombin inhibitors, including recombinant analogues of haemadin from the leech Haemadipsa sylvestris, variegin from the tick Amblyomma variegatum, and anophelin from Anopheles albimanus mdpi.com. These natural peptides exhibit distinct inhibitory mechanisms and high specificity for thrombin mdpi.com.
Beyond natural sources, synthetic approaches are also yielding promising results. Research is focused on developing small molecule anticoagulants that directly inhibit thrombin, aiming for improved efficacy, safety, and oral bioavailability nih.govspandidos-publications.com. For example, studies have identified novel compounds containing isothiuronium, 4-aminopyridinium, or 2-aminothiazolinium as basic fragments, demonstrating strong direct thrombin inhibition (KI < 1 nM) and anticoagulant activity in plasma (IC50 ≈ 100 nM in thrombin generation assays) nih.gov. Natural compounds, such as panaxatriol (B1678373) from Panax notoginseng, have also been characterized as direct thrombin inhibitors with an IC50 of 10.3 µM and a KD of 7.8 µM, interacting with specific amino acid residues of thrombin thieme-connect.comresearchgate.net.
Table 1: Examples of Natural and Synthetic Thrombin Inhibitors and Their Characteristics
| Inhibitor Name | Origin/Type | Key Characteristics | IC50/KI/KD | Relevant Research |
| Haemadin | Leech (Haemadipsa sylvestris) | Recombinant analogue, high specificity for thrombin | Not specified | mdpi.com |
| Variegin | Tick (Amblyomma variegatum) | Recombinant analogue, high specificity for thrombin | Not specified | mdpi.com |
| Anophelin | Mosquito (Anopheles albimanus) | Unique reverse-binding mechanism to thrombin | Not specified | mdpi.com |
| Panaxatriol | Panax notoginseng (natural) | Direct thrombin inhibitor, interacts with Glu146, Glu192, Gly216, Gly219, Tyr60A, Trp60D | IC50: 10.3 µM, KD: 7.8 µM | thieme-connect.comresearchgate.net |
| Synthetic compounds (e.g., with isothiuronium) | Synthetic | Direct thrombin inhibitors, strong anticoagulants | KI < 1 nM, IC50 ≈ 100 nM (plasma) | nih.gov |
| Peptides (AEGYA, EVVNQ, FASRW) | Designed (synthetic) | 5-mer peptides, inhibit thrombin and platelet aggregation | 0.53 to 4.35 µM | nih.govresearchgate.net |
Refinement and Innovation in Biotechnological Production Platforms for this compound and Analogues
The biotechnological production of this compound and its analogues continues to evolve, with a focus on improving yield, purity, and cost-effectiveness. This compound, like ecallantide, is expressed in yeast systems nih.gov. Recombinant expression platforms, including bacteria (e.g., Escherichia coli) and yeast, are widely used for producing long peptides and proteins, offering advantages in mass production and purification nih.govresearchgate.netresearchgate.net.
Innovations in production include developing universal schemes for the biotechnological production of recombinant peptides like haemadin and variegin, with potential for scaling up to industrial levels mdpi.com. For instance, a semipreparative biotechnological procedure for intein-mediated production of recombinant haemadin has been developed, achieving high cleavage efficiency and allowing for isolation from cell biomass mdpi.com. Cell-free (in vitro) expression systems also represent an advanced recombinant expression approach, offering rapid peptide synthesis nih.gov.
Deeper Elucidation of Thrombin-Desirudin Interaction Dynamics at Atomic Resolution
Understanding the precise interaction dynamics between thrombin and this compound at atomic resolution is critical for rational drug design and optimization. This compound binds specifically and directly to thrombin, forming a tight, non-covalent complex with an inhibition constant of approximately 2.6 x 10-13 M drugbank.comrxlist.com. This interaction neutralizes thrombin's activity by blocking its active site and exosite-1, which is crucial for fibrinogen binding patsnap.commdpi.comresearchgate.net.
Future research will likely employ advanced biophysical techniques, such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, combined with molecular dynamics simulations, to map these interactions with unprecedented detail thieme-connect.comresearchgate.netnih.govsemanticscholar.org. Such studies can reveal subtle conformational changes upon binding, identify key residues involved in high-affinity interactions, and provide insights into the mechanisms of inhibition for this compound and its analogues thieme-connect.comresearchgate.netsemanticscholar.org. For example, molecular dynamics simulations have been used to understand the interaction between panaxatriol and thrombin, identifying specific amino acid residues involved in binding thieme-connect.comresearchgate.net.
Exploration of this compound's Molecular Mechanisms in Non-Coagulation Related Biological Pathways
While this compound is primarily known for its anticoagulant properties, future research may explore its potential molecular mechanisms in biological pathways unrelated to coagulation. Thrombin itself is a multifunctional enzyme involved in various cellular processes beyond hemostasis, including inflammation, cell proliferation, and angiogenesis, through its interaction with protease-activated receptors (PARs) mdpi.com.
Investigating this compound's effects on these non-coagulation pathways could uncover novel therapeutic applications. This might involve studying how this compound modulates PAR signaling, influences cellular responses to injury, or impacts inflammatory cascades. Such exploration could lead to the repurposing of this compound or the development of new derivatives for conditions where thrombin plays a pathological role independent of its procoagulant activity.
Integration of Artificial Intelligence and Machine Learning in this compound Design and Optimization
For this compound and its analogues, AI/ML can be applied in several ways:
Predicting Binding Affinity and Specificity : ML algorithms can be trained on large datasets of thrombin inhibitors and their binding characteristics to predict the affinity and specificity of new peptide sequences or small molecules mdpi.com.
De Novo Design of Novel Inhibitors : Generative AI models can design entirely new molecular structures with desired anticoagulant properties, optimizing for factors like potency, stability, and reduced off-target effects researchgate.netnih.govbiorxiv.org.
Optimizing Production and Purification : AI can analyze complex biotechnological production data to optimize fermentation conditions, expression systems, and purification protocols, leading to higher yields and purity of recombinant this compound and its analogues scielo.br.
Understanding Structure-Activity Relationships (SAR) : ML can identify complex patterns in SAR data, providing deeper insights into how structural modifications influence this compound's activity and interaction with thrombin researchgate.netnih.gov.
Predicting Pharmacokinetic Properties : AI frameworks can integrate de novo molecular design with pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict and optimize drug exposure and efficacy, potentially reducing the time and cost of preclinical development researchgate.netbiorxiv.org.
Table 2: Applications of AI/ML in this compound Design and Optimization
| AI/ML Application | Description | Potential Impact on this compound Research |
| Binding Affinity Prediction | Training ML models on existing inhibitor data to predict binding of new compounds. | Accelerates identification of potent this compound analogues. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Creation of entirely new thrombin inhibitors with optimized profiles. |
| Production Optimization | Analyzing biotechnological data to refine production processes. | Improves yield, purity, and cost-efficiency of this compound manufacturing. |
| SAR Elucidation | Identifying complex relationships between chemical structure and biological activity. | Guides rational design of this compound derivatives with enhanced properties. |
| Pharmacokinetic Prediction | Integrating molecular design with PK/PD modeling to optimize drug exposure. | Streamlines preclinical development and predicts in vivo performance. |
Q & A
Basic Research Questions
Q. What experimental models are recommended for assessing Desirudin’s anticoagulant efficacy in preclinical studies?
- Methodological Answer : Use in vitro thrombin inhibition assays to measure inhibition constants (e.g., Ki ≈ 2.6 × 10⁻¹³ M) . For in vivo models, employ rodent deep vein thrombosis (DVT) induction or primate pharmacokinetic studies to evaluate bioavailability and renal clearance. Ensure assays include both free and clot-bound thrombin to reflect physiological conditions .
Q. How should dose-response studies for this compound account for renal function variability?
- Methodological Answer : Stratify subjects by creatinine clearance (CLCR):
- CLCR > 60 mL/min: No dose adjustment needed.
- CLCR 30–60 mL/min: Monitor activated partial thromboplastin time (aPTT) but no adjustment required .
- CLCR < 30 mL/min: Reduce dose by 50% and monitor aPTT every 24 hours . Include urinary excretion data (40–50% unchanged drug) to validate renal metabolism .
Q. What standardized protocols exist for measuring this compound’s protein-binding specificity?
- Methodological Answer : Use equilibrium dialysis or ultrafiltration to quantify binding to thrombin. Report binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Note that this compound forms a non-covalent complex with thrombin, requiring competitive assays with labeled thrombin inhibitors .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s clinical efficacy across populations (e.g., orthopedic surgery vs. acute coronary syndromes)?
- Methodological Answer : Conduct subgroup analyses based on:
- Patient risk profiles : Compare outcomes in high-risk cohorts (e.g., unstable angina) vs. elective surgery patients .
- Endpoint definitions : Standardize bleeding (e.g., TIMI criteria) and thrombotic events (e.g., DVT incidence) across studies.
- Pharmacokinetic variability : Adjust for renal function and body weight in statistical models .
Q. What experimental designs resolve contradictions between this compound’s efficacy in reducing myocardial infarction (MI) and increased bleeding risks?
- Methodological Answer :
- Balanced outcome metrics : Use net clinical benefit (NCB) analysis, combining efficacy (MI reduction) and safety (bleeding events) .
- Trial comparisons : Re-analyze data from HELVETICA and GUSTO-IIb trials with propensity score matching to control for confounding variables (e.g., heparin pre-treatment) .
Q. What biomarkers or surrogate endpoints are validated for predicting this compound’s therapeutic response?
- Methodological Answer :
- Biomarkers : Measure D-dimer levels for thrombotic activity and aPTT for anticoagulant effect.
- Surrogate endpoints : Use clot-bound thrombin inhibition (≥90%) as a predictor of DVT prevention efficacy .
- Table 1 : Clinical Endpoints from Key Trials
| Trial | Population | Efficacy (DVT Reduction) | Major Bleeding Incidence |
|---|---|---|---|
| PREVENT-HIT | HIT patients | 65% vs. argatroban | 12% vs. 15% |
| HELVETICA | Unstable angina | 28% MI reduction | 3.9% vs. 2.2% (heparin) |
Q. How should meta-analyses be structured to compare this compound with newer oral anticoagulants (NOACs)?
- Methodological Answer :
- Inclusion criteria : Limit studies to similar populations (e.g., post-orthopedic surgery).
- Adjust for heterogeneity : Use random-effects models to account for variability in dosing and follow-up durations.
- Outcome prioritization : Focus on thromboprophylaxis efficacy and renal safety in NOACs vs. This compound’s predictable renal clearance .
Methodological Guidelines
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for detailing experimental methods, including compound preparation and characterization .
- Ethical Compliance : Ensure renal-impaired populations provide informed consent for pharmacokinetic monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
